molecular formula C7H10ClNS B12282619 (R)-1-(5-chlorothiophen-3-yl)propan-1-amine

(R)-1-(5-chlorothiophen-3-yl)propan-1-amine

Katalognummer: B12282619
Molekulargewicht: 175.68 g/mol
InChI-Schlüssel: LVKOVLPTHQITBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-chlorothiophen-3-yl)propan-1-amine is a chiral amine compound featuring a thiophene ring substituted with a chlorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-chlorothiophen-3-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-chlorothiophene.

    Formation of Intermediate: The thiophene ring is functionalized to introduce the propan-1-amine side chain. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and amination.

    Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, scalability, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-chlorothiophen-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, ®-1-(5-chlorothiophen-3-yl)propan-1-amine can serve as a building block for the synthesis of more complex molecules.

Biology

The compound may be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.

Medicine

Industry

In materials science, the compound could be used in the synthesis of polymers or other advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-1-(5-chlorothiophen-3-yl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(5-chlorothiophen-3-yl)propan-1-amine: The enantiomer of the compound.

    1-(5-chlorothiophen-3-yl)propan-1-amine: The racemic mixture.

    1-(5-bromothiophen-3-yl)propan-1-amine: A similar compound with a bromine atom instead of chlorine.

Uniqueness

®-1-(5-chlorothiophen-3-yl)propan-1-amine is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in chemical reactions.

Eigenschaften

Molekularformel

C7H10ClNS

Molekulargewicht

175.68 g/mol

IUPAC-Name

1-(5-chlorothiophen-3-yl)propan-1-amine

InChI

InChI=1S/C7H10ClNS/c1-2-6(9)5-3-7(8)10-4-5/h3-4,6H,2,9H2,1H3

InChI-Schlüssel

LVKOVLPTHQITBE-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CSC(=C1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.